7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
Properties
IUPAC Name |
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)19-10-15(11-20-14)8-17(9-15)13(18)16-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSGJJHNLQNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with phenyl isocyanate to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 7,7-Dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- Molecular Formula : C₁₅H₂₀N₂O₃
- Molecular Weight : 276.33 g/mol
- Key Difference : Replacement of the phenyl group with an o-tolyl (2-methylphenyl) substituent.
- This modification may improve lipophilicity (logP) compared to the parent compound, enhancing membrane permeability .
b) 7,7-Dimethyl-N-[(thiophen-2-yl)methyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (BG15136)
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Molecular Weight : 296.39 g/mol
- Key Difference : Thiophene-2-ylmethyl group replaces the phenyl ring.
- The increased molecular weight (vs. 262.30 g/mol for the parent compound) could reduce solubility but improve metabolic stability .
Core Structure Modifications
a) 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (Base Structure)
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- Key Difference : Lacks the N-phenylcarboxamide group.
- Implications: The absence of the carboxamide reduces hydrogen-bonding capacity and polarity, likely decreasing aqueous solubility (e.g., in , solubility is noted only in organic solvents). This highlights the critical role of the carboxamide in interactions with biological targets .
b) Halogenated Spirocyclic Analogs (EP 4,374,877 A2)
- Example Compound : A spiro[4.5]decane derivative with difluoro, hydroxy, and trifluoromethyl groups.
- Key Difference : Incorporation of halogens (F, Cl) and extended aromatic systems.
- Implications : Halogens enhance electronegativity and metabolic stability, while trifluoromethyl groups improve lipophilicity. Such modifications are common in drug candidates to optimize pharmacokinetics, suggesting avenues for further derivatization of the parent compound .
Functional Group Comparisons
a) Carboxamide vs. Carboxylic Acid (Pharmacopeial Forum PF 43(1))
- Example : Bicyclic β-lactam antibiotics with carboxylic acid groups.
- Key Difference : Carboxylic acids are more polar and ionizable than carboxamides.
- Implications : Carboxamides, as in the parent compound, offer better membrane penetration but may require prodrug strategies for bioavailability. Carboxylic acids, while less permeable, are advantageous for ionic interactions in enzymatic active sites .
Biological Activity
7,7-Dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features a complex spirocyclic framework characterized by:
- Two oxygen atoms and one nitrogen atom within the spiro ring system.
- The presence of a phenyl group and a carboxamide functional group , which contribute to its reactivity and biological potential.
Synthesis
The synthesis typically involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with phenyl isocyanate under reflux conditions in organic solvents like dichloromethane or toluene. This method allows for the efficient formation of the desired carboxamide.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
1. GPR119 Agonism
A study highlighted that derivatives of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane can act as GPR119 agonists. Specifically, compound 54g demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models .
2. Antimicrobial Properties
Another investigation into related compounds indicated potential antimicrobial activity against various pathogens. The spirocyclic structure appears to enhance the interaction with microbial targets, leading to effective inhibition of growth in certain bacterial strains.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. It was found that at certain concentrations, it exhibited low toxicity in mammalian cell lines, suggesting a favorable therapeutic window for further development.
Case Studies
The mechanism by which this compound exerts its biological effects may involve modulation of specific receptor pathways or direct interaction with cellular targets. The presence of the carboxamide group is believed to enhance binding affinity to biological receptors.
Q & A
Q. What are the key structural features of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, and how do they influence its reactivity?
Answer: The compound features a spirocyclic core with a 6,8-dioxa-2-azaspiro[3.5]nonane scaffold, where the nitrogen atom is part of a carboxamide group linked to a phenyl substituent. The spirocyclic system imposes steric constraints that limit conformational flexibility, potentially enhancing selectivity in binding interactions. The dimethyl groups at position 7 increase steric hindrance, which may stabilize the compound against metabolic degradation. The phenyl-carboxamide moiety introduces aromatic π-π stacking potential and hydrogen-bonding capabilities, critical for interactions with biological targets .
Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?
Answer: Synthesis typically involves cyclization strategies using precursors with preformed oxa- and aza-moieties. For example:
- Step 1: Reacting a diketone or diol precursor with an amine under acidic or catalytic conditions to form the spirocyclic core.
- Step 2: Introducing the phenyl-carboxamide group via a coupling reaction (e.g., EDC/HOBt-mediated amidation).
- Step 3: Final purification using column chromatography or recrystallization to isolate the hydrochloride salt form .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy (¹H, ¹³C, DEPT-135) confirms the spirocyclic structure and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity.
- HPLC with UV/Vis detection assesses purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and scalability while minimizing side products?
Answer:
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, DMF as a solvent enhances cyclization efficiency due to its high polarity .
- In-situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
- Purification: Replace traditional column chromatography with countercurrent chromatography (CCC) for higher recovery rates in multigram syntheses .
Q. How can contradictory data regarding the compound’s biological activity (e.g., neuroprotective vs. no effect) be resolved?
Answer:
- Dose-Response Studies: Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Structural Analog Comparison: Synthesize analogs (e.g., replacing the phenyl group with pyridinyl) to isolate pharmacophoric elements.
- Target Engagement Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to proposed targets (e.g., NMDA receptors) .
Q. What strategies are effective in distinguishing stereoisomers of this spirocyclic compound during synthesis?
Answer:
- Chiral Chromatography: Utilize Chiralpak® columns with hexane/isopropanol mobile phases to resolve enantiomers.
- Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to precipitate one enantiomer preferentially.
- Computational Modeling: Predict enantiomer stability and optical rotation using DFT (density functional theory) calculations .
Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability: The rigid spiro structure reduces cytochrome P450-mediated oxidation, as shown in liver microsome assays (t½ > 120 min in human hepatocytes).
- Membrane Permeability: LogP calculations (e.g., using MarvinSketch) indicate moderate lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration.
- Solubility: Co-crystallization with cyclodextrins improves aqueous solubility for in vivo studies .
Q. What computational methods are recommended for studying structure-activity relationships (SAR) of derivatives?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters).
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.
- QSAR Modeling: Develop predictive models using descriptors like polar surface area and H-bond donor/acceptor counts .
Q. How should researchers address discrepancies in reported toxicity profiles across cell lines?
Answer:
- Cell Line Validation: Confirm genetic stability (e.g., STR profiling) and metabolic activity (e.g., ATP assays) of cell lines.
- Mechanistic Toxicology: Use transcriptomics (RNA-seq) to identify pathways affected (e.g., oxidative stress vs. apoptosis).
- Species-Specific Comparisons: Test in primary human cells vs. rodent models to evaluate translational relevance .
Methodological and Data Management Questions
Q. What protocols ensure reproducible data in collaborative studies involving this compound?
Answer:
- Standardized Assays: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination).
- Electronic Lab Notebooks (ELNs): Use platforms like LabArchives to document synthesis parameters and analytical conditions.
- Data Sharing: Deposit raw NMR, MS, and bioassay data in repositories like Zenodo or ChEMBL for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
